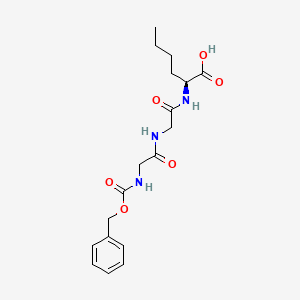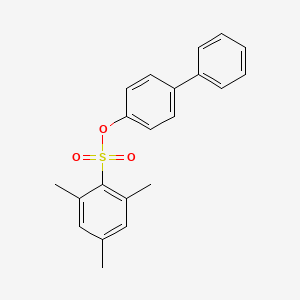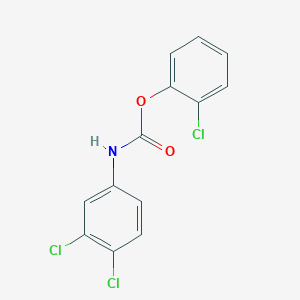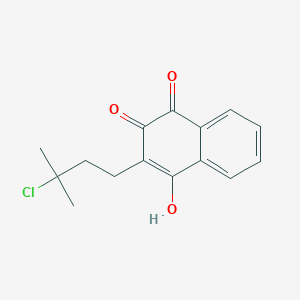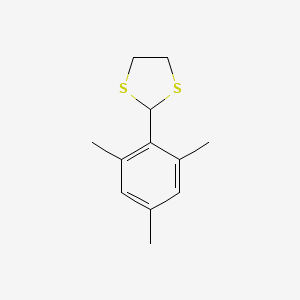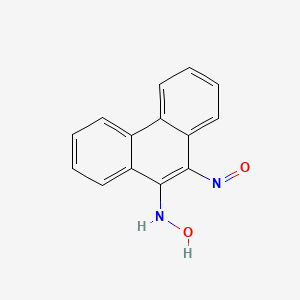
n-Hydroxy-10-nitrosophenanthren-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrenequinone dioxime: is an organic compound with the molecular formula C14H10N2O2. It is derived from phenanthrenequinone, a polycyclic aromatic ketone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: It can be reduced to form phenanthrenequinone dihydroxime.
Substitution: It can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrenequinone dihydroxime.
Substitution: Various substituted phenanthrenequinone derivatives.
Aplicaciones Científicas De Investigación
Phenanthrenequinone dioxime has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenanthrenequinone dioxime involves its ability to form complexes with metal ions, which can influence various biochemical pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems. This property is particularly useful in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Phenanthrenequinone: A precursor to phenanthrenequinone dioxime, known for its use in organic synthesis and coordination chemistry.
1,10-Phenanthroline-5,6-dione: Another ortho-quinoidal compound with similar electron transfer properties.
Uniqueness: Phenanthrenequinone dioxime is unique due to its ability to form stable complexes with metal ions and its diverse reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
14090-76-7 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-(10-nitrosophenanthren-9-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |
Clave InChI |
IERNNCWIAQGPSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











